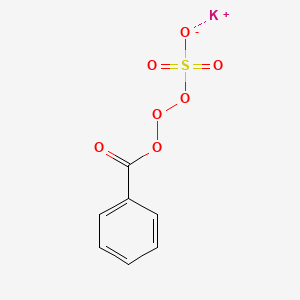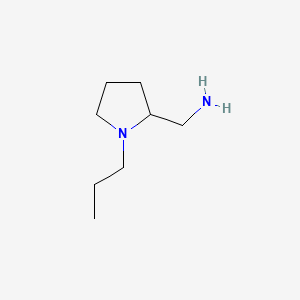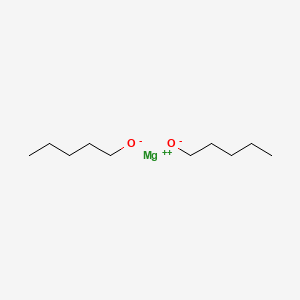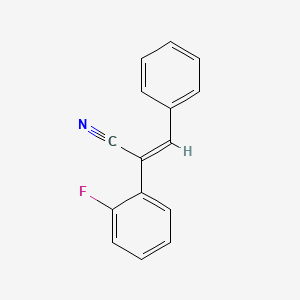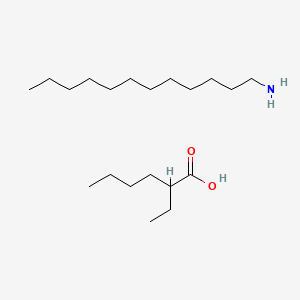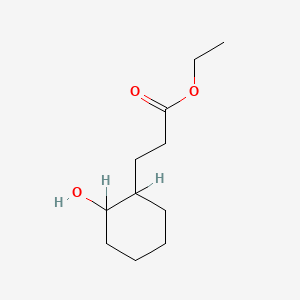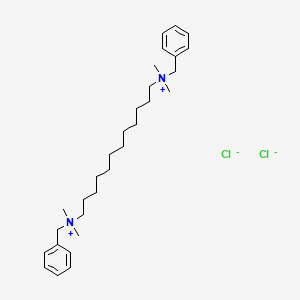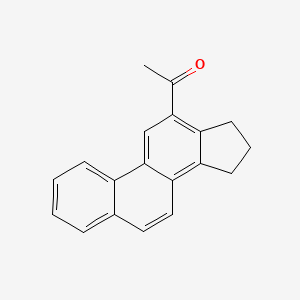
Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl is a complex organic compound with a unique structure It is part of the cyclopenta[a]phenanthrene family, which is known for its polycyclic aromatic hydrocarbon structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the cyclopenta[a]phenanthrene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ketone group to an alcohol.
Substitution: Various substituents can be introduced to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe to study cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-cancer activity.
Mecanismo De Acción
The mechanism of action of Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: This compound shares a similar core structure but differs in the functional groups attached.
15H-Cyclopenta[a]phenanthrene: Another related compound with slight variations in its molecular structure.
Uniqueness
Ketone, 16,17-dihydro-15H-cyclopenta(a)phenanthren-12-yl methyl is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Propiedades
Número CAS |
2960-75-0 |
|---|---|
Fórmula molecular |
C19H16O |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
1-(16,17-dihydro-15H-cyclopenta[a]phenanthren-12-yl)ethanone |
InChI |
InChI=1S/C19H16O/c1-12(20)18-11-19-14-6-3-2-5-13(14)9-10-17(19)15-7-4-8-16(15)18/h2-3,5-6,9-11H,4,7-8H2,1H3 |
Clave InChI |
CNZHJGOTNJRFOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2CCCC2=C3C=CC4=CC=CC=C4C3=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


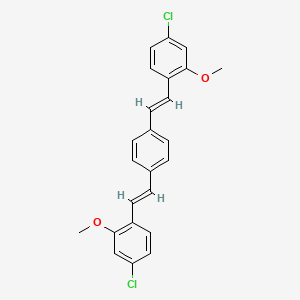
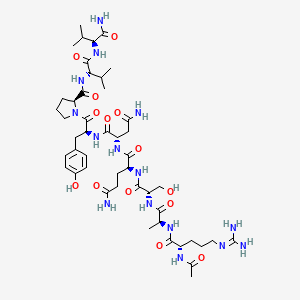

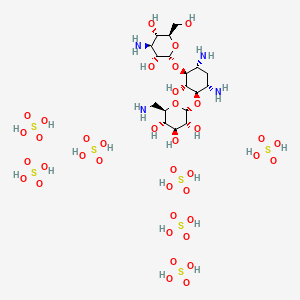
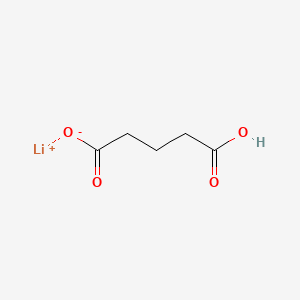
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
